3-{2-Nitrophenyl}-2-sulfanylacrylic acid
Description
3-{2-Nitrophenyl}-2-sulfanylacrylic acid is a nitroaromatic compound featuring a 2-nitrophenyl group attached to an acrylic acid backbone with a sulfanyl (–SH) substituent at the β-position. The nitro group enhances stability and influences electronic properties, while the sulfanyl moiety enables thiol-specific reactivity, such as disulfide bond formation or metal chelation.
Properties
Molecular Formula |
C9H7NO4S |
|---|---|
Molecular Weight |
225.22g/mol |
IUPAC Name |
(E)-3-(2-nitrophenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4S/c11-9(12)8(15)5-6-3-1-2-4-7(6)10(13)14/h1-5,15H,(H,11,12)/b8-5+ |
InChI Key |
FPWYECZNLFRQEO-VMPITWQZSA-N |
SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)S)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)O)/S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)O)S)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The table below compares key functional groups and structural features of 3-{2-Nitrophenyl}-2-sulfanylacrylic acid with analogous nitrophenyl-containing compounds from recent literature:
Key Observations :
- Reactivity: The sulfanyl group in the target compound distinguishes it from hydrazides (NPOAH) and oxazolidinones (NPAOZ), enabling unique thiol-based reactions (e.g., nucleophilic substitution, redox processes).
- Stability: Nitrophenyl groups in all compounds enhance stability, but the thiol group in the target may reduce oxidative stability compared to hydrazides or oxazolidinones .
- Acidity: The carboxylic acid in the target compound likely has higher acidity than oxazolidinones or hydrazides due to resonance stabilization and electron-withdrawal from the nitro group.
Challenges and Limitations
- Data Gaps : Direct experimental data (e.g., melting point, solubility, UV-Vis spectra) for this compound are absent in the provided evidence, requiring extrapolation from analogues.
- Stability Issues : Thiol oxidation may necessitate stabilizers (e.g., antioxidants) or derivatization (e.g., disulfide formation) for practical use.
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